Basic blue 99

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

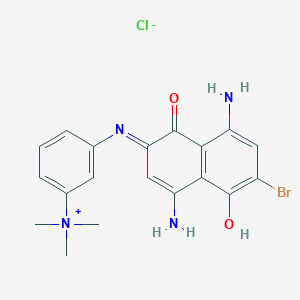

[3-[(4,8-diamino-6-bromo-5-hydroxy-1-oxonaphthalen-2-ylidene)amino]phenyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN4O2.ClH/c1-24(2,3)11-6-4-5-10(7-11)23-15-9-14(22)16-17(19(15)26)13(21)8-12(20)18(16)25;/h4-9H,1-3H3,(H4-,21,22,23,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQSMLBZXQOMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC(=C1)N=C2C=C(C3=C(C2=O)C(=CC(=C3O)Br)N)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874042 | |

| Record name | Basic Blue 99 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; [EC: SCCS - Opinion] | |

| Record name | Basic Blue 99 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1885 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68123-13-7 | |

| Record name | Basic Blue 99 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68123-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Blue 99 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068123137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenaminium, 3-[(4-amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphthalenyl)amino]-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Basic Blue 99 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(4-amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphtyl)amino]-N,N,N-trimethylanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC BLUE 99 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0U7VBC51E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Basic Blue 99: A Comprehensive Technical Review

An In-depth Guide for Researchers and Drug Development Professionals

Basic Blue 99, also known by its Colour Index designation C.I. 56059, is a synthetic, water-soluble cationic dye belonging to the naphthoquinoneimine class.[1][2] It appears as a dark blue to black, odorless powder and is primarily utilized as a direct, non-oxidative colorant in semi-permanent hair dye formulations.[2][3][4] Its mechanism of action relies on the electrostatic interaction between the cationic dye molecule and anionic sites on the keratin (B1170402) protein of the hair shaft, allowing it to be deposited onto the hair fiber without a chemical developer.[2] Beyond cosmetics, it also finds limited use in histological and biological staining.[5] This technical guide provides a detailed overview of its chemical structure, properties, synthesis, mechanism of action, and toxicological profile.

Chemical and Physical Properties

This compound is characterized by a complex molecular structure and a set of physicochemical properties that dictate its application and stability. The dye's high affinity for materials like hair is attributed to its chemical nature.[5]

Identification and Structure

The primary component of this compound is identified as 3-[(4-amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphthalenyl)amino]-N,N,N-trimethylbenzenaminium chloride.[2][6] However, commercial this compound is not a pure substance but a complex mixture. Analysis has shown that it can be composed of 23 to 40 different substances, including several isomers and subsidiary colors.[1][7] The chromophore component, which constitutes about 70% of the mixture, is predominantly composed of three isomers where the bromo group's position varies.[3] This significant batch-to-batch variability in composition is a critical factor in its safety assessment.[1][7][8]

The structure's key features include a naphthoquinoneimine core, which is responsible for its color, and a quaternary ammonium (B1175870) group that enhances its solubility in water and facilitates its binding to hair fibers.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| CAS Number | 68123-13-7 | [6][7] |

| EC Number | 268-544-3 | [4] |

| IUPAC Name | [3-[(4,8-diamino-6-bromo-5-hydroxy-1-oxonaphthalen-2-ylidene)amino]phenyl]-trimethylazanium;chloride | [2][5] |

| Molecular Formula | C₁₉H₂₀BrClN₄O₂ | [2][5][6] |

| Synonyms | C.I. 56059, Arianor Steel Blue, Jarocol Steel Blue | [3][4] |

Physicochemical Data

The physical and chemical properties of this compound are summarized below. The dye is soluble in water and ethanol (B145695) but only slightly soluble in isopropyl alcohol at elevated temperatures.[3][5] Its hydrophilic character is indicated by a negative Log Kow value.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 451.7 g/mol | [2][5][9] |

| Physical Form | Dark blue/black powder or granules | [1][3][4] |

| Melting Point | 300–320 °C | [3] |

| Boiling Point (Est.) | 724.99 °C | [3] |

| Water Solubility | Soluble | [1][5][10] |

| Log Kow (Est.) | -0.88 to -4.258 | [3][10] |

| UV-Vis λmax | 270, 577, 619 nm | [3] |

Synthesis and Composition

The synthesis of this compound involves a multi-step chemical process. The general route includes the bromination of specific aromatic amines to introduce bromine substituents, followed by a quaternization step with trimethylamine (B31210) to form the final quaternary ammonium compound.[1][2] The process requires control of reaction parameters such as temperature and pH to optimize yield and purity.[2] The final product is often purified by crystallization or chromatography.[2]

A significant challenge associated with this compound is its variable composition. Commercial preparations typically contain 60-70% active dye chromophores.[3][11] The remainder consists of substances like sucrose (B13894) (approx. 20-26%), inorganic salts such as ZnCl₂ and NaCl (approx. 7-12%), and water (approx. 2-4%).[3][11] This compositional variability has led regulatory bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS) to state that the safety of this compound cannot be conclusively evaluated due to the lack of a consistent, well-defined specification across different batches.[7][8]

Mechanism of Action in Hair Dyeing

This compound functions as a direct dye, meaning it imparts color without the need for an oxidative chemical reaction (e.g., with hydrogen peroxide) on the hair.[2] The dyeing process is primarily a physical phenomenon governed by electrostatic interactions.

-

Adsorption: The hair surface, especially when slightly damaged, carries a net negative charge. The this compound molecule possesses a permanent positive charge on its quaternary ammonium group.[2] This leads to a strong electrostatic attraction, causing the dye molecules to adsorb onto the hair shaft.[2]

-

Penetration: Due to their relatively low molecular weight, the dye molecules can penetrate the outer cuticle layer of the hair, allowing for a semi-permanent effect that can withstand several shampoos.[2][12]

-

Color Fixation: The ionic bonds formed between the cationic dye and the anionic sites within the hair's keratin structure fix the color to the fiber.[2] The final shade depends on the dye's concentration, the initial hair color, and the presence of other dyes in the formulation.[12] The optimal pH for this dyeing process is typically between 9 and 10.[1]

Experimental Protocols and Safety Assessment

General Protocol for Dermal Sensitization (Patch Test)

As a "coal tar" hair dye, products containing this compound are required to provide instructions for a skin irritation patch test for individual users.[11][13]

-

Preparation: A small amount of the hair dye product as prepared for use is applied to a small area of clean skin, typically behind the ear or on the inner elbow.

-

Application: The test area is left undisturbed and uncovered for 24-48 hours.[11][13]

-

Observation: The area is monitored for any signs of irritation, such as redness, swelling, itching, or burning.

-

Evaluation: If any reaction occurs, the individual is advised not to use the product. The absence of a reaction suggests no immediate hypersensitivity.[11]

A modified repeated-insult patch test (RIPT) on human volunteers showed no reaction to this compound after a 1-hour occlusive challenge.[11][13] However, case reports have documented positive patch test results in some individuals.[11][12]

Toxicological Data Summary

Extensive safety testing has been performed on this compound. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe as a hair dye ingredient at its reported use concentrations (up to 2%).[3][12]

Table 3: Summary of Toxicological Data for this compound

| Endpoint | Species | Result | Reference(s) |

| Acute Oral Toxicity (LD₅₀) | Rat | >1.0 - 2.0 g/kg | [3][11][13] |

| Mouse | 2.7 g/kg | [3][11][13] | |

| Dermal Irritation | Rabbit | Minimal irritation | [11][12][13] |

| Ocular Irritation | Rabbit | No irritation (some discoloration noted) | [11][12][13] |

| Dermal Absorption | Rat, Human | Low | [11][12][13] |

| Dermal Sensitization | Guinea Pig, Mouse | Sensitizer in DMSO vehicle, not in water | [11][12][13] |

| Mutagenicity (Ames Test) | S. typhimurium | Weak mutagen (with and without activation) | [11][12][13] |

| Mutagenicity (Mammalian Cells) | - | Non-mutagenic | [11][12][13] |

| Developmental Toxicity | Rat | No developmental toxicity | [11][12][13] |

The workflow for safety assessment of a cosmetic ingredient like this compound typically follows a tiered approach, starting with physicochemical characterization and proceeding through various toxicological endpoints.

Conclusion

This compound is a widely used semi-permanent hair colorant with a well-characterized, albeit complex and variable, chemical identity. Its function as a direct dye is based on the straightforward principle of electrostatic attraction. While toxicological data supports its safety for use in hair dye formulations at current concentrations, the significant batch-to-batch variability in its composition remains a point of concern for regulatory bodies and requires careful management by manufacturers to ensure product consistency and safety. For researchers, the primary challenges lie in the complex isomeric nature of the commercial product, which complicates detailed analysis and the development of standardized experimental protocols.

References

- 1. Buy this compound (EVT-307114) | 68123-13-7 [evitachem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. cir-safety.org [cir-safety.org]

- 4. This compound | C19H20BrClN4O2 | CID 93377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Descrizione [tiiips.com]

- 6. researchgate.net [researchgate.net]

- 7. health.ec.europa.eu [health.ec.europa.eu]

- 8. ec.europa.eu [ec.europa.eu]

- 9. echemi.com [echemi.com]

- 10. This compound, 68123-13-7 [thegoodscentscompany.com]

- 11. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cir-safety.org [cir-safety.org]

- 13. urmc.rochester.edu [urmc.rochester.edu]

Basic Blue 99: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Blue 99, a synthetic dye belonging to the naphthoquinoneimine class, is predominantly recognized for its application in the cosmetics industry as a semi-permanent hair colorant.[1] However, its utility extends into various laboratory settings where its chemical and physical properties are leveraged for scientific investigation. This technical guide provides a comprehensive overview of the known laboratory uses of this compound, including its applications in biological staining, as a chemical indicator, and in specialized research fields such as textile chemistry and environmental science. While its role in drug development and specific signaling pathways is not well-documented in current literature, this guide will detail its established applications with available quantitative data and generalized experimental protocols.

Chemical and Physical Properties

This compound is a cationic phenazine (B1670421) dye characterized by its vibrant blue color.[2] Its chemical structure features a complex polycyclic system responsible for its chromophoric properties. The dye is soluble in water, ethanol (B145695), and isopropyl alcohol.[2] A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₀BrClN₄O₂ | [2] |

| Molecular Weight | 451.75 g/mol | [] |

| CAS Number | 68123-13-7 | [2] |

| Appearance | Black or Blue Solid Powder | [2] |

| Melting Point | >200°C | [2] |

| λmax | 645 nm | [2] |

| pKa | 7.4 | [2] |

| Purity | ≥ 95% | [] |

| Solubility | Soluble in water | [4] |

Laboratory Applications

Histological and Biological Staining

This compound is utilized for staining specific tissues and cells for microscopic analysis, aiding in the identification and examination of cellular structures.[2] As a cationic dye, it exhibits a strong affinity for anionic (negatively charged) components within biological specimens, such as nucleic acids and acidic mucopolysaccharides found in cartilage and mast cells.[5] This electrostatic interaction forms the basis of its staining mechanism. It is also employed in various biological staining techniques for the visualization of microorganisms.[2]

Caption: Generalized workflow for histological staining.

-

Deparaffinization and Rehydration:

-

Deparaffinize tissue sections in xylene.

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

-

-

Staining:

-

Prepare a 0.1% - 1% (w/v) aqueous solution of this compound.

-

Immerse slides in the this compound staining solution for 1-5 minutes.

-

Rinse briefly in distilled water to remove excess stain.

-

-

Differentiation (Optional):

-

Briefly dip in 0.5% acetic acid to remove background staining, if necessary.

-

Rinse thoroughly in distilled water.

-

-

Counterstaining (Optional):

-

Counterstain with a suitable dye such as Eosin Y.

-

Rinse in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate through a graded series of ethanol.

-

Clear in xylene and mount with a permanent mounting medium.

-

Chemical Indicator

This compound can be employed as a pH indicator in titration experiments and chemical analyses due to its color change in response to varying alkalinity and acidity.[2] With a pKa of 7.4, it is suitable for titrations involving weak acids and strong bases, or vice versa, where the equivalence point is in the neutral to slightly alkaline range.

Note: A specific protocol for preparing this compound as a pH indicator is not detailed in the available literature. The following is a general procedure for preparing a dye indicator solution.

-

Weigh 0.1 g of this compound powder.

-

Dissolve the powder in 100 mL of 70% ethanol.

-

Stir until the dye is completely dissolved.

-

Store the solution in a tightly sealed, labeled bottle, away from light.

The expected color change would be around the pKa of 7.4, though the exact colors at acidic and basic pH are not specified in the reviewed literature.

Textile Chemistry Research

In the field of textile chemistry, this compound serves as a research tool for studying the dyeing mechanisms and kinetics of synthetic fibers like polyester (B1180765) and acrylic.[5] Its cationic nature allows for strong electrostatic interactions with anionic functional groups that may be present on the surface of these fibers. Researchers can utilize this compound to investigate factors influencing dye uptake, diffusion rates, and colorfastness.

Caption: Workflow for textile dyeing experiments.

Note: This is a generalized protocol based on procedures for dyeing synthetic fabrics with basic dyes.

-

Dye Bath Preparation:

-

Prepare a stock solution of this compound (e.g., 1 g/L) in distilled water.

-

Prepare dye baths with varying concentrations of the dye, and adjust the pH (typically acidic for basic dyes on acrylic).

-

-

Dyeing Process:

-

Introduce the fabric sample into the dye bath at room temperature.

-

Gradually raise the temperature to the desired dyeing temperature (e.g., 80-100°C).

-

Maintain the temperature for a set duration (e.g., 30-60 minutes) with constant agitation.

-

-

Rinsing and Drying:

-

Remove the fabric and rinse thoroughly with cold water until the water runs clear.

-

Squeeze out excess water and air-dry.

-

-

Analysis:

-

Measure the color strength of the dyed fabric using a spectrophotometer.

-

Assess the dye exhaustion from the dye bath by measuring the absorbance of the remaining solution.

-

Conduct standard tests for wash fastness and light fastness.

-

Environmental Science Research

This compound is used as a model compound for studying advanced oxidation processes in wastewater treatment.[5] Its stable, colored structure allows for easy monitoring of its degradation by various treatment methods. Researchers can assess the efficiency of different technologies in breaking down this organic pollutant.

Caption: Workflow for wastewater treatment studies.

Note: This is a generalized protocol for a photodegradation study.

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/L) in deionized water.

-

-

Photocatalytic Degradation:

-

Add a photocatalyst (e.g., TiO₂) to the this compound solution.

-

Stir the suspension in the dark to establish adsorption-desorption equilibrium.

-

Irradiate the solution with a suitable light source (e.g., UV lamp).

-

-

Sample Analysis:

-

Withdraw aliquots of the suspension at regular time intervals.

-

Centrifuge or filter the aliquots to remove the photocatalyst.

-

Measure the absorbance of the supernatant at the λmax of this compound (645 nm) using a UV-Vis spectrophotometer to determine the extent of decolorization.

-

Analyze the degradation byproducts using techniques like HPLC or GC-MS.

-

Relevance to Drug Development

Currently, there is a lack of direct evidence in the scientific literature to support the use of this compound in drug development or to delineate its interaction with specific cellular signaling pathways. While some dyes, such as methylene (B1212753) blue, have been investigated for therapeutic properties, similar research on this compound has not been identified. A study noted that this compound at a concentration of 0.1% exhibited antimicrobial activity against Streptococcus sanguis upon activation with a He/Ne laser, suggesting potential for photodynamic therapy research. However, detailed protocols and further studies are needed to explore this application.

Conclusion

This compound is a versatile cationic dye with several documented applications in laboratory settings beyond its primary use in cosmetics. Its utility in histological and biological staining, as a pH indicator, and as a model compound in textile and environmental research is established, although specific, standardized protocols are not always readily available. For researchers, scientists, and drug development professionals, the existing data provides a foundation for its use in these areas, with the understanding that optimization of protocols will be necessary. Future research may uncover novel applications for this compound, potentially including its exploration in areas relevant to drug development, such as antimicrobial photodynamic therapy.

References

The Cationic Dye Basic Blue 99: A Technical Guide to its Mechanism of Action and Application in Hair Coloration

For Immediate Release

This technical whitepaper provides an in-depth analysis of Basic Blue 99 (C.I. 56059), a cationic, non-oxidative dye predominantly used in semi-permanent hair coloring formulations. The document details the dye's physicochemical properties, its mechanism of action based on electrostatic interactions with hair keratin (B1170402), and summarizes key toxicological data. It is intended for researchers, scientists, and professionals in the fields of cosmetic science and drug development.

Physicochemical Properties of this compound

This compound, a naphthoquinoneimine dye, is recognized by its intense blue hue and its utility in creating a spectrum of shades when combined with other colorants.[1] The dye is a complex mixture, with the primary colorant constituting approximately 60-63% of the commercial product, the remainder being composed of sugars and inorganic salts.[2][3] This variability in composition has been a point of concern for regulatory bodies like the European Scientific Committee on Consumer Safety (SCCS), which has noted that the material can be a mixture of up to 40 chemical analogues and isomers, complicating a definitive safety assessment.[4]

The primary chemical component is identified as 3-[(4-amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphthalenyl)amino]-N,N,N-trimethylbenzenaminium chloride.[4] Its cationic nature, conferred by the quaternary ammonium (B1175870) group, is central to its function as a direct hair dye.[5]

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value / Description | Reference |

| Chemical Class | Naphthoquinoneimine | [1][6] |

| INCI Name | This compound | [4] |

| CAS Number | 68123-13-7 | [5][7] |

| C.I. Number | 56059 | [5] |

| Molecular Formula | C₁₉H₂₀BrClN₄O₂ | [5][7][8] |

| Molecular Weight | 451.7 g/mol | [5] |

| Appearance | Dark blue to black powder | [1][5] |

| Water Solubility | 13,740 mg/L (at 20°C) | [5] |

| log P (Partition Coefficient) | -0.88 | [5] |

| Melting Point | 317.7°C (Decomposition observed) | [5] |

| Boiling Point | 724.99°C (Estimated) | [5][9] |

| Purity (Dye Content) | ~60% - 63% | [2][3][9] |

Core Mechanism of Action: Electrostatic Interaction with Keratin

This compound functions as a direct or semi-permanent dye, meaning it imparts color without a chemical oxidation process.[2][3] The coloration mechanism is primarily a physical process driven by the electrostatic attraction between the positively charged dye molecule and negative charges on the surface of the hair fiber.

Hair keratin, the primary structural protein in hair, is rich in amino acids with acidic side chains, such as aspartic acid and glutamic acid. In the slightly alkaline conditions typical of hair dyeing formulations (optimal pH for this compound is ~9.0), these acidic groups are deprotonated, creating anionic sites (COO⁻) on the keratin surface.[1][5] The cationic quaternary ammonium group ([N(CH₃)₃]⁺) of this compound is then attracted to these negative sites, forming strong ionic bonds that anchor the dye to the hair shaft.[5][10]

In addition to the primary electrostatic forces, hydrophobic interactions also contribute to the binding of cationic solutes to keratin.[11] The dye molecules are small enough to penetrate the outer cuticle layer of the hair, allowing for a semi-permanent effect that withstands several shampoos.[5]

Summary of Toxicological and Safety Data

The safety of this compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that the ingredient is safe for use in hair dyes at the reported concentrations and practices of use.[2][3] However, due to its variable composition, the SCCS has stated it cannot conclude on the safety of this compound.[4]

Table 2: Summary of Quantitative Toxicological Data for this compound

| Endpoint | Species | Route | Result | Reference |

| Acute Oral Toxicity (LD₅₀) | Mouse | Oral | 2.7 g/kg | [2][3][9] |

| Rat | Oral | >1.0 g/kg and <2.0 g/kg | [2][3][9] | |

| Dermal Absorption | Rat & Human | Dermal | Low percutaneous absorption | [2][3][11] |

| Mutagenicity (Ames Test) | S. typhimurium | In vitro | Weak mutagen (with and without metabolic activation) | [2][3][6][9] |

| Mutagenicity | E. coli & Mammalian Cells | In vitro | Non-mutagenic | [2][3][6][9] |

| Dermal Irritation | Rabbit | Dermal | Minimal | [2][3][6][9] |

| Ocular Irritation | Rabbit | Ocular | Non-irritating (some discoloration noted) | [2][3][6] |

| Dermal Sensitization | Guinea Pig & Mouse | Dermal | Sensitizing in DMSO vehicle; not in water vehicle | [2][3][6][9] |

| Human Sensitization (RIPT) | Human | Dermal | No reaction (1-hour occlusive challenge) | [2][3][9] |

| Use Concentration in Cosmetics | - | Topical | 0.004% - 2% | [2][3][11] |

One study noted that the toxic mode of action of this compound in HaCaT (human keratinocyte) cell cultures involves the induction of cell death, with necrosis observed in 2D cultures and apoptosis in a 3D environment.[9] This suggests that at high concentrations, the dye may trigger programmed cell death pathways.

Key Experimental Protocols

Dermal Absorption: In Vitro Franz Diffusion Cell Assay (OECD 428)

This protocol assesses the percutaneous absorption of a substance.

-

System Setup : Franz diffusion cells are used, which consist of a donor chamber and a receptor chamber separated by a skin sample.[12][13]

-

Skin Preparation : Excised human or animal skin is mounted between the chambers with the stratum corneum facing the donor chamber.[12] Skin integrity is verified.

-

Test Substance Application : A formulation containing this compound (often radiolabelled for accurate tracking) is applied to the skin surface in the donor chamber at a dose mimicking consumer exposure (e.g., up to 10 µl/cm² for liquids).[14]

-

Incubation : The cells are maintained at a constant temperature (typically 32°C) for a specified period, usually 24 hours.[12][14]

-

Sampling & Analysis : The receptor fluid (e.g., phosphate-buffered saline) is periodically sampled.[12] At the end of the study, the test substance is quantified in the receptor fluid, the different skin layers, and any remaining on the surface to calculate the rate and extent of absorption.[14]

Mutagenicity: Bacterial Reverse Mutation Test (Ames Test)

This test assesses the potential of a substance to induce gene mutations.

-

Strain Selection : Histidine-dependent (his-) auxotrophic strains of Salmonella typhimurium (e.g., TA98, which detects frameshift mutations) are used.[15][16]

-

Metabolic Activation : The test is conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic processing.[16][17]

-

Exposure : The bacterial strains are exposed to various concentrations of this compound on agar (B569324) plates with a minimal amount of histidine. This small amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.[18]

-

Incubation : Plates are incubated at 37°C for 48-72 hours.[16][18]

-

Evaluation : Only bacteria that undergo a reverse mutation to a histidine-independent state (his+) can form colonies. The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on negative control plates. A significant, dose-dependent increase in revertants suggests mutagenic potential.[18] this compound was found to be a weak mutagen in this assay.[2][6]

Efficacy: Colorfastness to Washing

This protocol evaluates the durability of the hair color after repeated washing.

-

Sample Preparation : Standardized hair tresses (e.g., bleached human hair) are dyed with a formulation containing this compound according to a defined protocol.[10]

-

Initial Color Measurement : After dyeing and drying, the initial color of the tresses is measured using a spectrophotometer or chromameter. The color is quantified in a 3D color space, such as CIELAB (L, a, b* values).[10]

-

Washing Cycles : The dyed tresses undergo a series of standardized washing and drying cycles. This may involve immersion in a shampoo solution for a set time, followed by rinsing and air-drying.[10][19]

-

Color Measurement after Washing : Color measurements are repeated after a predetermined number of wash cycles (e.g., 1, 6, and 12 washes).[19]

-

Data Analysis : The total color difference (ΔE) is calculated to quantify the fading. A lower ΔE value indicates better colorfastness. The change in lightness (ΔL), red/green shift (Δa), and yellow/blue shift (Δb*) are also analyzed.

References

- 1. This compound - Descrizione [tiiips.com]

- 2. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PM2.5 Exposure Elicits Oxidative Stress Responses and Mitochondrial Apoptosis Pathway Activation in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound (EVT-307114) | 68123-13-7 [evitachem.com]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. This compound CAS 68123-13-7 Semi Permanent Hair Dye - this compound, 68123-13-7 | Made-in-China.com [m.made-in-china.com]

- 8. This compound Manufacturer,Supplier and Exporter [vanshichemicals.co.in]

- 9. cir-safety.org [cir-safety.org]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. cir-safety.org [cir-safety.org]

- 12. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]

- 13. eurolab.net [eurolab.net]

- 14. oecd.org [oecd.org]

- 15. prezi.com [prezi.com]

- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 17. researchgate.net [researchgate.net]

- 18. microbiologyinfo.com [microbiologyinfo.com]

- 19. tapchiyhocvietnam.vn [tapchiyhocvietnam.vn]

Unveiling Basic Blue 99: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Blue 99, also known by its Colour Index name C.I. 56059, is a synthetic naphthoquinoneimine dye.[1] It is primarily used as a direct, non-oxidative colorant in semi-permanent and temporary hair coloring products.[2] This technical guide provides a comprehensive overview of the discovery and chemical synthesis of this compound, including detailed experimental protocols and characterization data.

Discovery and Historical Context

Chemical Identity and Physicochemical Properties

This compound is chemically identified as 3-((4-amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphthalenyl)amino)-N,N,N-trimethyl-benzenaminium chloride.[1] It is a dark blue to black crystalline powder.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₀BrClN₄O₂ | [4] |

| Molecular Weight | 451.75 g/mol | [4] |

| CAS Number | 68123-13-7 | [4] |

| Appearance | Dark blue to black powder | [3] |

| Purity (Commercial Grades) | 95-103% | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be broadly categorized into two key stages: the bromination of an aromatic amine precursor, followed by a quaternization reaction.

Experimental Protocol: Synthesis

Step 1: Bromination of Aromatic Amine Precursor

A suitable aromatic amine is subjected to bromination to introduce a bromine atom at a specific position on the aromatic ring. The reaction is typically carried out using a brominating agent in a suitable solvent.

-

Precursor: A specific aromatic amine (the exact precursor is often proprietary and not publicly disclosed).

-

Brominating Agent: e.g., N-Bromosuccinimide (NBS) or liquid bromine.

-

Solvent: e.g., Acetic acid or a chlorinated solvent.

-

Procedure:

-

Dissolve the aromatic amine precursor in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.

-

Slowly add the brominating agent to the solution while maintaining a specific temperature range to control the reaction and prevent side products.

-

After the addition is complete, continue stirring the reaction mixture for a set period to ensure the reaction goes to completion.

-

The brominated intermediate can be isolated by precipitation and filtration, followed by washing with a suitable solvent to remove unreacted starting materials and byproducts.

-

Step 2: Quaternization

The brominated intermediate is then reacted with a quaternizing agent, typically a trialkylamine, to introduce the cationic quaternary ammonium (B1175870) group.

-

Quaternizing Agent: e.g., Trimethylamine.

-

Solvent: A polar aprotic solvent may be used.

-

Procedure:

-

Suspend or dissolve the brominated intermediate in the reaction solvent.

-

Introduce the quaternizing agent. This step may be performed under pressure and at an elevated temperature to facilitate the reaction.

-

Maintain the reaction conditions for a sufficient time to achieve a high conversion to the final product.

-

The resulting this compound can be isolated through crystallization or precipitation, followed by filtration and drying.

-

Purification:

The crude this compound is often purified to meet the stringent requirements for cosmetic use. Common purification techniques include recrystallization from a suitable solvent system or column chromatography.

Reaction Workflow

Caption: General synthesis workflow for this compound.

Characterization and Analytical Methods

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the dye and identify any impurities or isomers. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure and confirm the positions of functional groups. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | To determine the absorption maximum (λmax), which is characteristic of the dye's color. |

Conclusion

This compound is a synthetically derived cationic dye with a well-established application in the cosmetics industry. Its synthesis involves a two-step process of bromination and quaternization. While the general synthetic pathway is understood, specific details of the industrial manufacturing process are often proprietary. The final product is a complex molecule that requires rigorous purification and analytical characterization to ensure its quality and safety for use in consumer products. Further research into more efficient and sustainable synthesis methods could be a valuable area of exploration for industrial chemists.

References

Basic Blue 99 CAS number 68123-13-7 information

An In-depth Technical Guide to Basic Blue 99 (CAS No. 68123-13-7)

Introduction

This compound, identified by CAS number 68123-13-7, is a synthetic, direct, non-oxidative hair colorant.[1][2] It is classified as a naphthoquinoneimine color and is primarily used in temporary and semi-permanent hair dye formulations to impart a blue or dark blue color.[2][3][4] The dye functions by depositing color onto the hair fiber, which is subsequently removed by shampooing.[2] In addition to cosmetics, it sees use in histological and biological staining for microscopy and as a pH indicator in chemical analysis.[5] Its molecular structure features a complex polycyclic system with a naphthoquinoneimine core, which is responsible for its chromophoric properties.[6] This guide provides a comprehensive overview of its chemical properties, composition, toxicology, and the experimental protocols used in its safety assessment.

Chemical and Physical Properties

This compound is a dark blue to black, odorless powder.[7][8] It is soluble in water, ethanol, and isopropyl alcohol.[5] The dye's cationic nature, due to its quaternary ammonium (B1175870) group, facilitates ionic binding to the keratin (B1170402) in hair fibers.[6]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 68123-13-7 | [7] |

| EC Number | 268-544-3 | [6] |

| C.I. Number | 56059 | [6] |

| Molecular Formula | C₁₉H₂₀BrClN₄O₂ | [7] |

| Molecular Weight | 451.7 g/mol | [7] |

| IUPAC Name | [3-[(4,8-diamino-6-bromo-5-hydroxy-1-oxonaphthalen-2-ylidene)amino]phenyl]-trimethylazanium;chloride | [5][7] |

| Physical Form | Solid Powder | [8] |

| Color | Dark Blue / Black | [5][8] |

| Melting Point | >200°C | [5] |

| Boiling Point | 724.99 °C (estimated) | [3][9] |

| Density | 2.19 g/cm³ (at 20°C) | [3][10] |

| Water Solubility | 1.37 - 13.74 g/L (at 20°C) | [6][10][11] |

| Log Kow (LogP) | -0.88 (calculated) | [3] |

| λmax | 645 nm |[5] |

Composition and Impurities

Commercial this compound is not a pure substance but a mixture. The dye content typically ranges from 60% to 63%.[1][12] The European Commission's Scientific Committee on Consumer Safety (SCCS) has noted significant batch-to-batch variability, with some batches containing up to 40 chemical analogues and isomers.[13] This variability has led to difficulties in concluding its safety for cosmetic use in the European Union.[13][14]

Table 2: Typical Composition of Commercial this compound

| Component | Percentage (%) | Reference |

|---|---|---|

| This compound Dye | 60.7% - 63% | [1][15] |

| Sugar | ~25.7% | [1][15] |

| Inorganic Salts | ~11.8% | [15] |

| Volatile Matter / Water | ~1.8% | [1][15] |

| Iron | ≤ 100 ppm |[15] |

References

- 1. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. cir-safety.org [cir-safety.org]

- 4. This compound - Descrizione [tiiips.com]

- 5. macschem.us [macschem.us]

- 6. Buy this compound (EVT-307114) | 68123-13-7 [evitachem.com]

- 7. This compound | C19H20BrClN4O2 | CID 93377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound CAS#: 68123-13-7 [m.chemicalbook.com]

- 10. getchem.com [getchem.com]

- 11. Cas 68123-13-7,this compound | lookchem [lookchem.com]

- 12. researchgate.net [researchgate.net]

- 13. health.ec.europa.eu [health.ec.europa.eu]

- 14. This compound (C059) - Public Health - European Commission [health.ec.europa.eu]

- 15. cir-safety.org [cir-safety.org]

An In-depth Technical Guide to the Spectroscopic Properties of Basic Blue 99

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Blue 99, also known by its Colour Index name C.I. 56059, is a cationic dye belonging to the naphthoquinoneimine class.[1][2] It is predominantly used as a direct, non-oxidative colorant in semi-permanent and temporary hair dye formulations.[3][4] Its vibrant blue hue is attributed to a complex molecular structure featuring a conjugated π-electron system.[5] Understanding the spectroscopic properties of this compound is crucial for its formulation, quality control, and for studying its interactions with various substrates, particularly keratin (B1170402) in hair fibers. This guide provides a comprehensive overview of the available spectroscopic data and the experimental protocols for their determination.

Spectroscopic Data

The primary spectroscopic method for characterizing this compound is UV-Visible (UV-Vis) absorption spectrophotometry. This technique provides information about the electronic transitions within the molecule and is responsible for its color.

UV-Visible Absorption Spectroscopy

This compound exhibits characteristic absorption peaks in both the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The UV spectrum of this compound shows distinct peaks at 270 nm, 577 nm, and 619 nm.[3][6] Another study monitoring the UV-Vis absorption spectra of this compound during a photoelectrocatalytic process reported a maximum absorption wavelength (λmax) at 569 nm.

Quantitative spectroscopic data for this compound is summarized in the table below.

| Spectroscopic Parameter | Value(s) | Reference(s) |

| UV-Vis Absorption Maxima (λmax) | 270 nm, 577 nm, 619 nm | [3][6] |

| 569 nm |

Experimental Protocols

The following section outlines a detailed methodology for the determination of the UV-Visible absorption spectrum of this compound. This protocol is based on established general procedures for the spectrophotometric analysis of dyes.

Protocol: Determination of UV-Visible Absorption Spectrum

1. Objective: To determine the absorption maxima (λmax) of this compound in a given solvent.

2. Materials and Equipment:

- This compound powder

- Solvent (e.g., deionized water, ethanol)

- Volumetric flasks (e.g., 100 mL, 10 mL)

- Pipettes

- Dual-beam UV-Visible spectrophotometer

- Quartz or glass cuvettes (1 cm path length)

3. Procedure:

Visualizations

Experimental Workflow for UV-Vis Spectrophotometry

The following diagram illustrates the general workflow for determining the UV-Visible absorption spectrum of a dye like this compound.

Caption: Workflow for UV-Vis Spectrophotometric Analysis of this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. cir-safety.org [cir-safety.org]

- 4. health.ec.europa.eu [health.ec.europa.eu]

- 5. This compound | C19H20BrClN4O2 | CID 93377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound (EVT-307114) | 68123-13-7 [evitachem.com]

Basic Blue 99: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Blue 99, a cationic phenazine (B1670421) dye, is recognized for its utility in various scientific and industrial applications. While extensively documented in the context of cosmetology for its role as a direct, non-oxidative hair colorant, its application in research settings, particularly in histology and environmental science, is an area of growing interest. This technical guide provides an in-depth overview of this compound, focusing on its core properties, mechanism of action, and established research applications. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental insights, and visualization of relevant processes.

Core Properties and Composition

This compound is a synthetic pigment also known by its Colour Index name, CI 56059. It is a complex mixture, with the primary dye component constituting approximately 60-63% of the commercial product. The remainder of the mixture typically includes sugars (around 25.7%), inorganic salts, and a small percentage of volatile matter.[1] Its cationic nature is fundamental to its primary mechanism of action in various applications.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₀BrClN₄O₂ | [2] |

| Molecular Weight | 451.7 g/mol | [2] |

| Appearance | Blue or dark blue powder | [3] |

| Solubility | Soluble in water | [2] |

| Maximum Absorbance (λmax) | 645 nm | [2] |

Mechanism of Action

The primary mechanism of action for this compound in research applications, particularly in histological staining, is based on electrostatic interactions. As a cationic (positively charged) dye, it exhibits a strong affinity for anionic (negatively charged) molecules and surfaces.[2] In biological tissues, this allows for the selective staining of structures rich in anionic macromolecules, such as the proteoglycans found in cartilage and the granules of mast cells.[2]

Research Applications

Histological Staining

This compound is utilized as a stain in histology to visualize specific anionic tissue components.[2][4] Its ability to bind to negatively charged molecules makes it a useful tool for identifying cartilage, which is rich in sulfated proteoglycans, and mast cells, which contain heparin and histamine (B1213489) in their granules.

Caption: General workflow for histological staining of tissue sections.

Environmental Science: Wastewater Treatment

This compound serves as a model compound in research focused on the degradation of organic pollutants in wastewater.[2] Its strong color allows for easy spectrophotometric monitoring of its removal from aqueous solutions. Studies on similar basic dyes have employed various methods for their removal, including adsorption and electrochemical processes.[10][11][12][13][14]

The general principle involves the transfer of the dye from the aqueous phase to a solid phase (adsorption) or its degradation through chemical reactions (e.g., advanced oxidation processes).

Caption: Conceptual workflow for wastewater treatment experiments using this compound.

Toxicological Data

A substantial body of research has focused on the safety assessment of this compound, primarily in the context of its use in hair dyes. This data is crucial for understanding its potential biological effects and for ensuring safe handling in a research environment.

In Vivo Toxicity

| Test | Species | Route | Results | Reference |

| Acute Oral Toxicity (LD50) | Mice | Oral | 2.7 g/kg | [1] |

| Rats | Oral | 1.0 - >2.0 g/kg | [1] | |

| Dermal Irritation | Rabbits | Dermal | Minimal irritation | [1] |

| Ocular Irritation | Rabbits | Ocular | No irritation (some discoloration) | [1] |

| Dermal Sensitization | Guinea pigs, Mice | Dermal | Sensitization in DMSO vehicle, not in water | [1] |

| 90-Day Oral Toxicity | Rats, Mice | Oral | No cumulative toxicity | [1] |

| Developmental Toxicity | Rats | Gavage | No developmental toxicity | [1] |

In Vitro Genotoxicity

| Test System | Metabolic Activation | Result | Reference |

| Ames Test (S. typhimurium) | With & Without | Weak mutagen (reverse and frameshift mutations) | [1] |

| E. coli Mutation Assay | Not specified | Negative | [1] |

| Mammalian Cell Mutation Assays | Not specified | Negative | [1] |

Experimental Protocols

As specific research protocols for this compound are not widely published, the following sections provide generalized methodologies for the key applications identified. These should be considered as starting points for method development and optimization.

General Protocol for Histological Staining of Cartilage

-

Sample Preparation:

-

Fix tissue samples in 10% neutral buffered formalin for 24-48 hours.

-

Dehydrate the tissue through a graded series of ethanol (B145695).

-

Clear the tissue with xylene and embed in paraffin wax.

-

Cut sections at 5 µm thickness and mount on glass slides.

-

-

Staining Procedure:

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Prepare a staining solution of this compound (e.g., 0.1-1.0% w/v) in an appropriate buffer (e.g., acidic buffer to enhance staining of anionic components).

-

Immerse slides in the this compound staining solution for a predetermined time (e.g., 5-30 minutes, requires optimization).

-

Briefly rinse in distilled water to remove excess stain.

-

(Optional) Differentiate in a weak acid solution to remove background staining.

-

Dehydrate the sections through a graded series of ethanol.

-

Clear in xylene and mount with a permanent mounting medium.

-

General Protocol for a Batch Adsorption Study in Wastewater Treatment

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.

-

Prepare working solutions of desired concentrations by diluting the stock solution.

-

-

Adsorption Experiment:

-

In a series of flasks, add a fixed amount of adsorbent material to a known volume of this compound solution of a specific concentration.

-

Agitate the flasks at a constant speed and temperature for a defined period.

-

At regular intervals, withdraw aliquots of the solution.

-

Separate the adsorbent from the solution by centrifugation or filtration.

-

-

Analysis:

-

Measure the absorbance of the supernatant at the λmax of this compound (approximately 645 nm) using a UV-Vis spectrophotometer.

-

Calculate the concentration of the remaining dye using a pre-established calibration curve.

-

Determine the removal efficiency and adsorption capacity.

-

Conclusion

This compound is a cationic phenazine dye with established applications in histology and environmental science research, in addition to its well-known use in cosmetics. Its utility in staining is based on its electrostatic affinity for anionic tissue components, while its strong color makes it a useful model compound for studying the removal of pollutants from wastewater. The extensive toxicological data available underscores the importance of appropriate handling and safety precautions in a laboratory setting. While specific, optimized research protocols for this compound are not extensively documented, the generalized methodologies provided in this guide offer a solid foundation for researchers to develop and tailor procedures for their specific experimental needs. Further research into the broader applications of this compound, particularly as a biological probe or in other cellular assays, may reveal new avenues for its use in scientific investigation.

References

- 1. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Cationic Dye for Research [benchchem.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. macschem.us [macschem.us]

- 5. A Standardized Method of Applying Toluidine Blue Metachromatic Staining for Assessment of Chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. takara.co.kr [takara.co.kr]

- 7. Cartilage staining [protocols.io]

- 8. Alcian Blue Staining Protocol - IHC WORLD [ihcworld.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Comparison of the Removal of Synthetic Wastewater Samples Containing Basic Blue 3 Dye Using Electrochemical and Adsorption Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative Study of Adsorption of Methylene Blue and Basic Red 9 Using Rice Husks of Different Origins | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ukm.my [ukm.my]

An In-depth Technical Guide to the Solubility and Stability Profiles of Basic Blue 99

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Basic Blue 99 (CI 56059), a cationic phenazine (B1670421) dye. The information is intended to support research, development, and formulation activities by providing key physicochemical data and outlining relevant experimental methodologies.

Solubility Profile

This compound exhibits varied solubility depending on the solvent and temperature. Its hydrophilic character is indicated by its partition coefficient, though conflicting values have been reported. For cosmetic applications, dissolution in heated water is often necessary.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

| Solvent | Temperature | Solubility | Reference |

| Water | 20°C | 13,740 mg/L | [1] |

| Water | Room Temperature | 10 - 100 g/L | [2] |

| Water | Not Specified | 1.37 g/L | [3][4] |

| Water | Not Specified | Highly Soluble | [5] |

| Water | 25°C and 60°C | Soluble | [6] |

| Ethanol | Room Temperature | 1 - 10 g/L | [2][6] |

| Isopropyl Alcohol | 25°C | Insoluble | [6] |

| Isopropyl Alcohol | 60°C | Slightly Soluble | [6] |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | 1 - 10 g/L | [2] |

Partition Coefficient

The partition coefficient (log P) is a measure of a compound's lipophilicity. The reported values for this compound are inconsistent, suggesting a need for careful consideration in formulation development. A negative log P value indicates a more hydrophilic character, while a positive value suggests greater lipophilicity.

| Parameter | Value | Reference |

| Log P (o/w) | -0.88 | [1][4][7] |

| Log P (o/w) (calculated) | 1.88 | [2] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the solubility of a substance in a particular solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Sampling and Analysis: Carefully extract an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Stability Profile

The stability of this compound is influenced by factors such as pH, temperature, and light exposure. It is particularly sensitive to alkaline conditions.

pH Stability

This compound's stability is pH-dependent. While optimal dyeing performance is noted at a pH of 9.0, the compound undergoes accelerated decomposition at pH levels above this.[1][8] For industrial applications, it is considered stable within a pH range of 5 to 9.[5]

Temperature Stability

The dye may decompose at high temperatures.[8] However, one source suggests it can withstand temperatures up to 120°C.[5] A study on a prepared sample in water at 0.05 mg/mL indicated stability for 3 days at 4°C, with 99.6% of the compound remaining.[2]

Light and Oxidative Stability

This compound is reported to have good resistance to light and oxidation.[8]

Compositional Variability

It is crucial to note that this compound is often a mixture of numerous chemical analogues and isomers, with the purity of the main component varying between batches.[1][2][6][8] This variability can significantly impact its overall stability and performance characteristics.

Experimental Protocol: Stability Assessment (HPLC-DAD)

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a powerful technique for assessing the stability of a compound over time and under various conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in relevant media (e.g., buffered solutions at different pH values).

-

Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared solution using a validated HPLC-DAD method to determine the initial concentration and purity profile.

-

Storage: Store the remaining solutions under controlled conditions (e.g., specific temperatures, light exposure).

-

Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 7 days, 30 days), withdraw samples from each storage condition.

-

HPLC-DAD Analysis: Analyze each sample using the same HPLC-DAD method as the initial analysis. The diode-array detector allows for the monitoring of the parent compound and the detection of any degradation products.

-

Data Evaluation: Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of recovery. Identify and quantify any new peaks corresponding to degradation products.

Conclusion

This technical guide provides a consolidated overview of the solubility and stability of this compound based on available data. The variability in reported solubility and partition coefficient values, along with the known batch-to-batch compositional differences, underscores the importance of empirical testing for specific formulations and applications. The outlined experimental protocols offer a starting point for in-house characterization of this dye.

References

- 1. Buy this compound (EVT-307114) | 68123-13-7 [evitachem.com]

- 2. health.ec.europa.eu [health.ec.europa.eu]

- 3. getchem.com [getchem.com]

- 4. This compound | 68123-13-7 [chemicalbook.com]

- 5. This compound - High-Quality Industrial Powder at Attractive Price, Manufacturer & Supplier, Mumbai [meghadyes.com]

- 6. cir-safety.org [cir-safety.org]

- 7. cir-safety.org [cir-safety.org]

- 8. tiiips.com [tiiips.com]

Methodological & Application

Application Notes and Protocols for Basic Blue 99 Staining in Biological Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Blue 99, a cationic thiazine (B8601807) dye, demonstrates a strong affinity for acidic (basophilic) components within biological tissues. This property makes it a suitable stain for visualizing structures rich in nucleic acids, such as cell nuclei, and sulfated proteoglycans, found in cartilage matrix and mast cell granules. Its primary mechanism of action is based on electrostatic attraction, where the positively charged dye molecules bind to negatively charged sites in the tissue. These application notes provide a generalized protocol for the use of this compound as a histological stain for paraffin-embedded tissue sections, intended to serve as a starting point for procedural development and optimization.

Data Presentation

Due to the limited availability of established histological protocols for this compound, the following table provides suggested starting ranges for key staining parameters. Optimization is required for specific tissue types and experimental conditions.

| Parameter | Suggested Range | Notes |

| This compound Concentration | 0.1% - 1.0% (w/v) in distilled water or 70% ethanol (B145695) | Higher concentrations may lead to overstaining and require differentiation. |

| Staining Solution pH | 2.5 - 5.0 | A more acidic pH can increase the selectivity for strongly acidic components like sulfated mucosubstances. |

| Incubation Time | 3 - 10 minutes | Time should be adjusted based on tissue type, thickness, and desired staining intensity. |

| Differentiation (Optional) | 0.5% - 1.0% Acid Alcohol (HCl in 70% Ethanol) | A brief rinse can help remove background staining and improve contrast. |

Experimental Protocols

The following is a generalized protocol for staining formalin-fixed, paraffin-embedded tissue sections with this compound.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene or xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

This compound powder

-

Glacial acetic acid or hydrochloric acid (for pH adjustment)

-

Acid alcohol (optional, for differentiation)

-

Mounting medium

-

Coverslips

Staining Solution Preparation: Prepare a 0.5% (w/v) stock solution of this compound by dissolving 0.5 g of this compound powder in 100 mL of distilled water or 70% ethanol. Adjust the pH of the staining solution to the desired level (e.g., pH 3.0) using a few drops of glacial acetic acid or dilute HCl. This working solution should be filtered before use.

Staining Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Transfer slides through two changes of 95% ethanol for 3 minutes each.

-

Transfer slides to 70% ethanol for 3 minutes.

-

Rinse slides in running tap water for 5 minutes.

-

-

Staining:

-

Immerse slides in the this compound working solution for 5-10 minutes.

-

-

Rinsing:

-

Briefly rinse the slides in distilled water to remove excess stain.

-

-

Differentiation (Optional):

-

If staining is too intense, briefly dip the slides in 0.5% acid alcohol for a few seconds.

-

Immediately stop the differentiation by rinsing thoroughly in running tap water.

-

-

Bluing (Optional but Recommended):

-

Immerse slides in a bluing agent (e.g., Scott's tap water substitute or alkaline water) for 1-2 minutes until nuclei turn a distinct blue.

-

Wash in running tap water for 5 minutes.

-

-

Counterstaining (Optional):

-

If a counterstain is desired (e.g., Eosin Y for cytoplasm), proceed with a standard protocol.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded alcohols (95% ethanol for 1 minute, followed by two changes of 100% ethanol for 2 minutes each).

-

Clear in two changes of xylene for 5 minutes each.

-

Mount with a permanent mounting medium and apply a coverslip.

-

Visualizations

Caption: General workflow for this compound staining of paraffin-embedded tissues.

Caption: Mechanism of this compound staining based on electrostatic interaction.

Application Notes and Protocols: Staining of Cartilage and Mast Cells

Introduction

Basic Blue 99 is a synthetic naphthoquinoneimine colorant primarily utilized in the cosmetics industry as a direct, non-oxidative hair dye.[1] It functions by depositing color onto the hair fiber, which is gradually removed by shampooing. Its use is documented in semi-permanent hair coloring products, where it imparts a blue hue.[1][] Extensive safety assessments have been conducted on this compound in the context of its use in hair dyes.[3][4][5]

Note: Scientific literature does not support the use of this compound as a stain for cartilage or mast cells in a research setting. The established and validated methods for staining these tissues involve other dyes. This document provides detailed protocols for the standard, scientifically accepted stains for cartilage and mast cells: Toluidine Blue and Alcian Blue.

Staining of Cartilage with Alcian Blue

Alcian blue is a cationic dye that is widely used for identifying and visualizing acidic mucopolysaccharides and glycosaminoglycans, which are abundant in the cartilage matrix.[6][7]

Principle of Staining

Alcian blue is a positively charged dye that forms electrostatic bonds with negatively charged components in the tissue, such as the sulfate (B86663) and carboxyl groups of proteoglycans in the cartilage matrix. This interaction results in the characteristic blue staining of cartilaginous structures.

Experimental Workflow for Cartilage Staining

Caption: Workflow for Cartilage Staining with Alcian Blue.

Protocol for Whole-Mount Staining of Cartilage in Zebrafish Larvae

This protocol is adapted for 5 days post-fertilization (dpf) zebrafish larvae.[6][7]

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Ethanol (B145695) series (50%, 70%, 95%, 100%)

-

Alcian Blue staining solution (0.01% Alcian blue 8GX in 80% ethanol and 20% glacial acetic acid)

-

Bleaching solution (e.g., 3% H2O2 in 0.5% KOH)

-

Glycerol series for clearing and storage

Procedure:

-

Fixation: Fix larvae in 4% PFA overnight at 4°C.

-

Washing: Wash with PBS containing 0.1% Tween 20 (PBST).

-

Dehydration: Dehydrate through an ethanol series (50%, 70%).

-

Staining: Stain in Alcian Blue solution for 12-24 hours.

-

Rehydration: Rehydrate through an ethanol series (70%, 50%, 25%) to PBST.

-

Bleaching (Optional): If specimens are pigmented, bleach in a solution of 3% hydrogen peroxide and 0.5% potassium hydroxide.

-

Clearing: Clear the specimens by passing them through a graded series of glycerol/KOH solutions.

-

Imaging: Image using a stereomicroscope.

Staining of Mast Cells with Toluidine Blue

Toluidine blue is a metachromatic basic dye commonly used to identify mast cells in tissue sections.[8][9][10]

Principle of Staining

Mast cell granules are rich in heparin and histamine (B1213489), which are acidic and sulfated.[8] When Toluidine Blue binds to these granules, it exhibits metachromasia, meaning it stains the granules a different color (red-purple) from the dye solution itself (blue).[8][9][10] The rest of the tissue stains blue (orthochromatic).[8][10]

Experimental Workflow for Mast Cell Staining

Caption: Workflow for Mast Cell Staining with Toluidine Blue.

Protocol for Staining Mast Cells in Paraffin Sections

Materials:

-

10% Neutral Buffered Formalin (NBF)

-

Paraffin wax

-

Xylene

-

Ethanol series (100%, 95%)

-

Distilled water

-

Toluidine Blue working solution (e.g., 0.1% Toluidine Blue in water, pH adjusted to 2.0-2.5)[10]

-

Resinous mounting medium

Procedure:

-

Fixation: Fix tissue in 10% NBF.

-

Processing and Embedding: Dehydrate the tissue through a graded ethanol series, clear with xylene, and embed in paraffin wax.

-

Sectioning: Cut paraffin sections at 4-5 µm thickness.

-

Deparaffinization and Hydration: Deparaffinize sections in xylene and hydrate through a descending ethanol series to distilled water.

-

Staining: Stain in Toluidine Blue working solution for 2-10 minutes.[9][10]

-

Washing: Rinse in distilled water.

-

Dehydration: Quickly dehydrate through 95% and absolute ethanol.

-

Clearing and Mounting: Clear in xylene and mount with a synthetic resinous medium.

Expected Results:

Quantitative Data Summary

The following tables summarize key parameters for the established staining protocols.

Table 1: Cartilage Staining with Alcian Blue

| Parameter | Value | Reference |

| Fixative | 4% Paraformaldehyde | [6] |

| Stain Concentration | 0.01% Alcian Blue 8GX | [11] |

| Staining Time | 12-24 hours | [11] |

| Primary Target | Acidic mucopolysaccharides | [6][7] |

| Expected Color | Blue | [6] |

Table 2: Mast Cell Staining with Toluidine Blue

| Parameter | Value | Reference |

| Fixative | 10% Formalin | [8][9][10] |

| Stain Concentration | 0.1% - 1.0% Toluidine Blue | [8][9] |

| Staining Time | 2-10 minutes | [8][9][10] |

| Primary Target | Heparin and histamine in granules | [8] |

| Expected Color | Red-purple (metachromatic) | [8][10] |

Conclusion

For researchers, scientists, and drug development professionals requiring the visualization of cartilage and mast cells, the use of established dyes such as Alcian Blue and Toluidine Blue is recommended. These methods are well-documented, reproducible, and provide high-contrast imaging for accurate analysis. There is currently no evidence to support the use of this compound for these histological applications.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

- 7. Cartilage staining [protocols.io]

- 8. webpath.med.utah.edu [webpath.med.utah.edu]

- 9. research.chop.edu [research.chop.edu]

- 10. Toluidine Blue Staining Protocol for Mast Cells - IHC WORLD [ihcworld.com]

- 11. public.gettysburg.edu [public.gettysburg.edu]

Basic Blue 99: Applications in Textile Chemistry Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to Basic Blue 99 in Textile Chemistry

This compound, a cationic phenazine (B1670421) dye, is a significant compound in textile chemistry research, primarily for its application in dyeing synthetic fibers.[1] Its molecular structure, featuring a positively charged chromophore, facilitates strong electrostatic interactions with anionic functional groups present in certain synthetic polymers. This inherent property makes it particularly suitable for dyeing polyacrylonitrile (B21495) (acrylic) and modified polyester (B1180765) fibers, which are engineered to contain such anionic sites.[1] In research settings, this compound serves as a model cationic dye to investigate dyeing mechanisms, kinetics, thermodynamics, and the colorfastness properties of dyed textiles.[1] Its solubility in water and vibrant blue hue further contribute to its utility in these studies.[2]

Principle of Dyeing with this compound

The application of this compound to synthetic fibers is governed by the principles of electrostatic attraction. The dyeing process involves the transfer of the cationic dye molecules from the aqueous dyebath to the solid fiber substrate. This process can be summarized in the following key stages:

-

Adsorption: The positively charged this compound molecules in the dyebath are attracted to the negatively charged surface of the synthetic fibers.

-

Diffusion: The dye molecules then diffuse from the fiber surface into the amorphous regions of the polymer structure.

-

Fixation: Within the fiber, the cationic dye molecules form strong ionic bonds with the anionic groups of the polymer, leading to good color retention.

The efficiency of this process is influenced by several factors, including temperature, pH, dyeing time, and the presence of auxiliary chemicals.

Experimental Protocols

While specific research detailing comprehensive dyeing procedures and quantitative performance data for this compound on textiles is not extensively published, the following protocols are based on established methodologies for dyeing acrylic and modified polyester fibers with cationic dyes.

Protocol 1: Exhaust Dyeing of Polyacrylonitrile (Acrylic) Fabric

This protocol describes a laboratory-scale exhaust dyeing procedure for acrylic fabric with this compound.

Materials and Equipment:

-

Polyacrylonitrile (acrylic) fabric

-

This compound dye

-

Acetic acid (CH₃COOH)

-

Sodium acetate (B1210297) (CH₃COONa)

-

Glauber's salt (Na₂SO₄)

-

Leveling agent (optional)

-

Laboratory dyeing machine (e.g., Launder-Ometer)

-

Beakers, graduated cylinders, and pipettes

-

pH meter

-

Spectrophotometer

Procedure:

-

Fabric Preparation: Scour the acrylic fabric with a non-ionic detergent solution to remove any impurities, rinse thoroughly, and air dry.

-

Dye Bath Preparation:

-

Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water.

-

For a 2% on weight of fabric (owf) dyeing, calculate the required volume of the dye stock solution based on the weight of the fabric and the desired liquor ratio (e.g., 1:40).

-

Prepare a buffer solution of acetic acid and sodium acetate to maintain the dyebath pH at a desired level (e.g., 4.5-5.5). The acidic pH helps to control the rate of dye uptake.

-

Add Glauber's salt (e.g., 5-10 g/L) to the dyebath to promote level dyeing.

-